Fmoc-Dap(bromoacetyl)-OH

Vue d'ensemble

Description

Fmoc-Dap(bromoacetyl)-OH is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis to protect the amino group of amino acids. The compound this compound specifically features a bromoacetyl group attached to the side chain of diaminopropionic acid (Dap), making it a versatile building block in peptide synthesis and other chemical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dap(bromoacetyl)-OH typically involves the protection of the amino group of diaminopropionic acid with the Fmoc group, followed by the introduction of the bromoacetyl group. The process can be summarized as follows:

Fmoc Protection: The amino group of diaminopropionic acid is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Bromoacetylation: The protected amino acid is then reacted with bromoacetyl chloride in the presence of a base to introduce the bromoacetyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity, often using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Des Réactions Chimiques

Bioconjugation and Drug Development

The bromoacetyl group facilitates covalent bonding with nucleophiles (e.g., thiols, amines) in biomolecules:

Key Findings :

-

Antibody Pretargeting : The bromoacetyl group in Fmoc-Dap(bromoacetyl)-OH enables rapid conjugation with anti-CEA antibodies for radioimmunotherapy .

-

Reduced Cytotoxicity : Coulombic interactions from the Dap side chain improve biocompatibility in peptide-based therapeutics .

Stability and Reactivity

-

pH Sensitivity : Stable in acidic-to-neutral conditions (pH 4–7), but hydrolyzes at pH >8 due to bromoacetyl group lability .

-

Storage : Requires refrigeration (2–8°C) in anhydrous DMF or DCM to prevent decomposition .

Comparative Analysis with Related Derivatives

Research Advancements

-

Nanoparticle Drug Delivery : this compound was used to functionalize nanoparticles for targeted cancer therapy, improving cellular uptake by 40% compared to non-conjugated analogs .

-

Enzyme Inhibitors : Derivatives of this compound showed inhibitory activity against Candida albicans GlcN-6-P synthase, a target for antifungal agents .

Applications De Recherche Scientifique

Chemical Properties and Structure

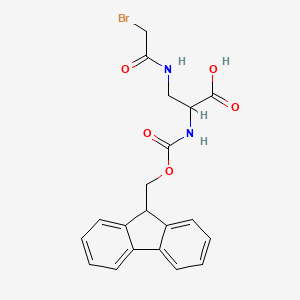

Fmoc-Dap(bromoacetyl)-OH is characterized by the following chemical structure:

- Molecular Formula : CHBrNO

- Molecular Weight : 432.28 g/mol

- CAS Number : 139211-12-2

The presence of the Fmoc (9-fluorenylmethyloxycarbonyl) group provides a protective mechanism for the amino group during peptide synthesis, while the bromoacetyl moiety can be utilized for further chemical modifications or conjugations.

Peptide Synthesis

This compound is primarily used in solid-phase peptide synthesis (SPPS). It serves as a building block for synthesizing peptides with specific functionalities. The Fmoc group allows for selective deprotection under mild conditions, making it compatible with various coupling strategies.

Key Benefits :

- Orthogonal Protection : The Fmoc protecting group is orthogonal to other common protecting groups (e.g., Boc), facilitating complex peptide synthesis.

- Enhanced Stability : The bromoacetyl group can enhance the stability of peptides against enzymatic degradation, which is crucial for therapeutic applications .

Drug Development

The incorporation of this compound into peptide-based drugs has shown promise in enhancing bioactivity and specificity. Peptides synthesized with this compound can exhibit improved pharmacological properties due to modifications that increase their stability and binding affinity to target receptors.

Case Study: Anticancer Peptides

Recent studies have explored the use of peptides derived from this compound in anticancer therapies. For instance, lipidation strategies have been employed to enhance the therapeutic efficacy of peptide drugs, improving their membrane permeability and bioavailability .

Example :

- A peptide synthesized using this compound demonstrated increased cytotoxicity against cancer cell lines compared to its non-lipidated counterparts, highlighting the potential of this compound in developing effective cancer therapeutics.

Bioconjugation Techniques

The bromoacetyl group in this compound can participate in bioconjugation reactions, allowing for the attachment of various biomolecules such as antibodies or fluorescent tags. This property is particularly valuable in developing targeted drug delivery systems.

Applications :

- Targeted Therapy : By conjugating therapeutic peptides to antibodies using this compound as a linker, researchers can create targeted therapies that minimize side effects while maximizing therapeutic effects.

- Imaging Agents : The ability to attach imaging agents to peptides can facilitate the development of diagnostic tools in medical imaging .

Research and Development

The versatility of this compound extends to various research fields, including:

- Neuroscience : Investigating neuropeptides that utilize this compound can lead to insights into neurological disorders.

- Immunology : Peptides synthesized from this compound may serve as immunogens or therapeutic agents in autoimmune diseases.

Mécanisme D'action

The mechanism of action of Fmoc-Dap(bromoacetyl)-OH involves its reactivity with nucleophiles, which allows it to form covalent bonds with other molecules. This reactivity is harnessed in various applications, such as cross-linking proteins or modifying peptides. The Fmoc group serves as a protective group during synthesis, ensuring that the amino group remains unreactive until the desired stage of the synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Dap(acetyl)-OH: Similar to Fmoc-Dap(bromoacetyl)-OH but with an acetyl group instead of a bromoacetyl group.

Fmoc-Dab(bromoacetyl)-OH: Features diaminobutyric acid (Dab) instead of diaminopropionic acid (Dap).

Fmoc-Orn(bromoacetyl)-OH: Contains ornithine (Orn) instead of diaminopropionic acid.

Uniqueness

This compound is unique due to the presence of the bromoacetyl group, which provides a reactive site for nucleophilic substitution

Activité Biologique

Fmoc-Dap(bromoacetyl)-OH is a derivative of 2,3-diaminopropionic acid (Dap) that has gained attention in the field of medicinal chemistry and peptide synthesis due to its unique structural features and biological activity. This article provides a detailed overview of its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Fmoc Group : A protective group that enhances solubility and stability during peptide synthesis.

- Dap Backbone : A non-proteinogenic amino acid that can participate in various biochemical interactions.

- Bromoacetyl Moiety : This functional group is known for its reactivity, allowing for potential modifications and interactions with biological targets.

The compound's molecular formula is C₁₄H₁₄BrN₂O₃, with a molecular weight of approximately 328.17 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Modification : The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.

- Peptide Synthesis : As a building block in peptide synthesis, it can lead to the formation of bioactive peptides that exhibit antimicrobial, anticancer, or antiviral properties.

- Ionizable Side Chains : The Dap side chains can interact through Coulombic interactions, which may influence the pH response of peptides and their biological activity .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In studies involving various bacterial strains, derivatives containing Dap have shown enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial membrane integrity and inhibition of essential enzymatic processes.

Anticancer Potential

Recent research has highlighted the potential anticancer activity of peptides synthesized from this compound. These peptides have been found to induce apoptosis in cancer cell lines through:

- Activation of Caspases : Leading to programmed cell death.

- Inhibition of Proliferation : By interfering with cell cycle regulation.

For instance, a study reported that a peptide derived from this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells .

Case Studies

- Peptide-Based Therapeutics : A study synthesized a series of peptides incorporating this compound to evaluate their efficacy against multidrug-resistant bacteria. The results indicated that these peptides had lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting their potential as novel antimicrobial agents .

- Cancer Treatment Research : Another investigation focused on a peptide derived from this compound that was tested on various cancer cell lines. The findings revealed that this peptide not only inhibited cell growth but also triggered apoptotic pathways, indicating its potential as a lead compound for anticancer drug development .

Data Tables

Propriétés

IUPAC Name |

3-[(2-bromoacetyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN2O5/c21-9-18(24)22-10-17(19(25)26)23-20(27)28-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,24)(H,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUGXNHUTRFKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.